2,4-Difluoro-3-methoxyaniline
Description
Strategic Importance of Fluorinated Aniline (B41778) Scaffolds in Contemporary Organic Chemistry
Fluorinated aniline scaffolds are of immense strategic importance in contemporary organic chemistry, primarily due to the unique properties conferred by the fluorine atom. numberanalytics.comwikipedia.org The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net Fluorine's high electronegativity (the highest of all elements), small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered basicity of the aniline moiety. wikipedia.orgresearchgate.netnih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govbohrium.com Consequently, an estimated 20% of all pharmaceuticals contain fluorine. wikipedia.orgnih.gov
The presence of fluorine can block sites of metabolic oxidation, a common issue in drug development. bohrium.com Furthermore, the introduction of fluorine can influence the conformation of a molecule, which can be critical for its interaction with biological targets. bohrium.com In materials science, fluorinated compounds are valued for their thermal stability and chemical resistance. numberanalytics.com The development of efficient synthetic methods to create these valuable fluorinated building blocks, including anilines, remains an active area of research. researchgate.netrsc.org
Overview of Key Research Avenues for 2,4-Difluoro-3-methoxyaniline
Research on this compound primarily revolves around its utility as a chemical intermediate or building block in organic synthesis. fishersci.cathermofisher.comfishersci.com Its structure, featuring two fluorine atoms and a methoxy (B1213986) group on the aniline ring, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. fishersci.cafishersci.com
A key research application for this compound is in the creation of novel bioactive molecules. For instance, it serves as a starting material for the synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, a compound investigated for its potential antimicrobial and anticancer properties. The synthesis involves the reaction of this compound with acetic anhydride. This highlights the role of this compound in generating functionalized derivatives for biological screening.
Furthermore, the presence of multiple functional groups—the amine, the fluorine atoms, and the methoxy group—allows for a variety of chemical transformations. The amine group can undergo reactions such as diazotization and nucleophilic substitution, while the aromatic ring can be subject to further functionalization. ossila.com
Historical Context and Evolution of Research on Difluoromethoxy-Substituted Anilines
The field of organofluorine chemistry has a history spanning over 150 years, with the first synthesis of an organofluorine compound reported in the 19th century. nih.gov However, the systematic investigation and industrial application of fluorinated compounds, including anilines, gained significant momentum in the mid-20th century, particularly during World War II. nih.gov
Early methods for synthesizing fluorinated anilines included the nitration of fluorinated aromatics followed by reduction. google.com For example, 2,4-difluoroaniline (B146603) can be produced from 1,3-difluorobenzene. google.com Another established method is the Halex reaction, which involves a chlorine-fluorine exchange on chloronitrobenzenes, followed by hydrogenation. google.com
The development of more sophisticated synthetic methodologies, such as transition-metal-catalyzed reactions, has greatly expanded the scope and efficiency of producing a wide array of substituted anilines. researchgate.netnih.gov Research into difluoromethoxy-substituted anilines, a specific subclass, has been driven by the quest for novel pharmaceuticals and agrochemicals. The difluoromethoxy group, in particular, is known to impart desirable properties to bioactive molecules. wiley.com The evolution of synthetic techniques continues to facilitate the creation of increasingly complex and functionally diverse fluorinated anilines for various scientific applications. acs.orgrsc.org
Chemical Compound Information
| Compound Name |
| This compound |
| Acetic anhydride |
| N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |
| 1,3-difluorobenzene |
| 2,4-difluoroaniline |
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886499-08-7 | fishersci.cafishersci.com |
| Molecular Formula | C7H7F2NO | fishersci.cafishersci.com |
| Molecular Weight | 159.14 g/mol | fishersci.cafishersci.com |
| Appearance | Clear colorless to yellow to brown liquid | thermofisher.com |
| Purity | ≥96.0% (GC) | thermofisher.com |
| Refractive Index | 1.5105-1.5155 @ 20°C | thermofisher.com |
| Solubility | Immiscible with water | fishersci.cafishersci.com |
| InChI Key | ISMLABQIDHXORP-UHFFFAOYSA-N | fishersci.com |
| IUPAC Name | This compound | fishersci.com |
| SMILES | COC1=C(F)C=CC(N)=C1F | fishersci.com |
Properties
IUPAC Name |
2,4-difluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLABQIDHXORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397578 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-08-7 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methoxyaniline and Analogous Structures
Regioselective Synthesis Strategies for 2,4-Difluoro-3-methoxyaniline
Regioselective synthesis is paramount in constructing complex aromatic molecules, ensuring that functional groups are installed at the correct positions to impart the desired chemical properties. For a molecule with the specific substitution pattern of this compound, several strategic approaches can be employed.
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. baranlab.org The methoxy (B1213986) group and protected amine functionalities are effective DMGs. wikipedia.org
In a potential synthetic route leveraging DoM, a precursor such as 2,4-difluoroanisole (B1330354) could be used. The methoxy group would direct lithiation to the C3 position. The resulting aryllithium intermediate can then be treated with an electrophilic aminating agent to introduce the aniline (B41778) functionality. Conversely, starting with a protected 3-methoxyaniline derivative, the directing group could facilitate regioselective fluorination at the ortho positions, although controlling sequential, distinct halogenations can be challenging.
The general principle of DoM involves three key steps:
Coordination: A Lewis basic DMG on the aromatic ring coordinates with a Lewis acidic organolithium reagent.
Deprotonation: The strong alkyl lithium base removes a proton from the sterically accessible ortho position, forming a stabilized aryllithium intermediate.
Electrophilic Quench: The aryllithium species reacts with an electrophile (E+), which is installed exclusively at the metalated position. harvard.edu
This method offers high regioselectivity that is often not achievable with traditional electrophilic aromatic substitution, which typically yields a mixture of ortho and para isomers. wikipedia.org
Nucleophilic Aromatic Substitution Pathways for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. The reaction is contingent on two main factors: the presence of a good leaving group (e.g., Cl, Br, NO₂) and the activation of the aromatic ring by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
The SNAr mechanism proceeds via a two-step addition-elimination sequence:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The presence of an EWG is crucial for stabilizing this negatively charged intermediate.
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
For the synthesis of this compound, a plausible SNAr strategy would start with a precursor like 1,2,4-trichloro-3-methoxybenzene or a dinitro-analogue. The chlorine or nitro groups can serve as leaving groups and activate the ring for substitution with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com Sequential substitution reactions can be employed to install the two fluorine atoms. nih.gov
Methodologies for Methoxy Group Introduction and Anilination
The introduction of the methoxy and aniline groups are critical steps that can be achieved through various established methods.
Methoxy Group Introduction: The methoxy group is often introduced via a Williamson ether synthesis-type reaction, where a phenoxide is treated with a methylating agent. In the context of SNAr, a suitably activated aryl fluoride or chloride can react with sodium methoxide (B1231860) (NaOMe) to form the methoxy ether. For instance, reacting 2,4,5-trifluoronitrobenzene with sodium methoxide could selectively replace the fluorine at the 5-position due to activation from the nitro group.
Anilination: The most common and efficient method for introducing an aniline group is through the reduction of a nitro group. This transformation is typically achieved by catalytic hydrogenation. The nitroaromatic precursor is reacted with hydrogen gas in the presence of a metal catalyst. This method is highly effective and generally produces clean products with high yields. A patent for the preparation of 2,4-difluoroaniline (B146603) describes the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene using a palladium on carbon (Pd/C) catalyst. google.com
| Transformation | Reagents and Catalysts | Typical Solvents | General Conditions |
|---|---|---|---|
| Methoxy Group Introduction (SNAr) | Sodium methoxide (NaOMe) | Methanol (MeOH), Dimethylformamide (DMF) | Room temperature to moderate heating |
| Anilination (Nitro Group Reduction) | H2 gas, Palladium on carbon (Pd/C), Raney Nickel | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (B1210297) (EtOAc) | Atmospheric or elevated pressure, Room temperature |
Innovative Synthetic Route Development and Optimization
To improve upon traditional batch syntheses, modern organic chemistry has focused on developing innovative technologies and catalytic systems that offer enhanced efficiency, safety, and sustainability.
Application of Continuous Flow Chemistry for Enhanced Efficiency and Safety
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov
The synthesis of intermediates for complex molecules like this compound often involves potentially hazardous steps such as nitration. Nitration reactions are notoriously exothermic and can generate unstable intermediates. nih.gov Performing these reactions in a continuous flow setup minimizes the reaction volume at any given time, drastically reducing the risks associated with thermal runaway. nih.gov
A relevant example is the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key building block for the anticancer drug Osimertinib. Researchers developed a safer continuous flow methodology for the nitration of 4-fluoro-2-methoxyaniline. nih.gov This process demonstrated the ability to handle corrosive nitration mixtures (HNO₃/H₂SO₄) safely in a microreactor, achieving high yield and throughput while mitigating the dangers inherent in batch nitration. nih.gov Such a strategy could be directly adapted for the synthesis of this compound precursors.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety Profile | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Significantly improved safety due to small reactor volumes and excellent heat transfer. nih.govnih.gov |
| Process Control | Difficult to control temperature and mixing, potential for local hot spots. | Precise control over temperature, pressure, and residence time. labcluster.com |
| Scalability | Scaling up can be non-linear and problematic. | Easily scalable by running the system for longer periods ("scaling out"). |
| Yield & Purity | Often lower due to side reactions caused by poor process control. | Typically higher yields and purity due to precise reaction control. |
Catalytic Approaches in C-F and C-O Bond Formation
The formation of carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds is central to the synthesis of the target molecule. While classical methods are effective, modern catalytic approaches provide milder conditions, broader substrate scope, and improved functional group tolerance.
Catalytic C-F Bond Formation: The construction of C-F bonds has traditionally relied on harsh reagents. However, significant progress has been made in developing catalytic methods. Transition-metal-catalyzed fluorination is an emerging field, although it remains challenging. More established are modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), which offer a safer and more manageable source of electrophilic fluorine compared to F₂ gas. researchgate.net These reagents can be used for the fluorination of electron-rich aromatic rings and carbanions.
Catalytic C-O Bond Formation: While the SNAr reaction with methoxide is a viable route for introducing a methoxy group, catalytic C-O bond formation, such as the Buchwald-Hartwig amination or Ullmann condensation, provides a powerful alternative. These palladium- or copper-catalyzed cross-coupling reactions allow for the formation of aryl ethers from aryl halides or triflates and alcohols. These methods are particularly valuable when the aromatic ring is not sufficiently activated for SNAr, offering a broader scope for synthesizing complex methoxy-substituted aromatics under relatively mild conditions. Recent developments have even explored the use of copper-difluorocarbene complexes as versatile intermediates in synthesis. nih.gov
| Bond Formation | Catalytic Method | Typical Catalyst/Reagents | Description |
|---|---|---|---|
| C-F | Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Provides an electrophilic F+ source for reaction with nucleophilic substrates. researchgate.net |
| C-O | Buchwald-Hartwig Cross-Coupling | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Forms aryl ethers from aryl halides/triflates and alcohols. |
| C-O | Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., 1,10-Phenanthroline), Base | A classic method for forming aryl ethers, often requiring higher temperatures. |
Multi-Component Reactions and One-Pot Synthesis Strategies
A plausible, albeit hypothetical, multi-component approach to a difluoro-methoxyaniline scaffold could involve the reaction of a suitably substituted difluoro-β-ketoester, an aldehyde, and an ammonia (B1221849) source. The reaction conditions for such transformations are often mild, and the use of catalysts can significantly influence the reaction's outcome and selectivity.
To illustrate the potential of MCRs for synthesizing substituted anilines, the following table summarizes a green, one-step, multi-component reaction for the preparation of N-substituted and N,N-disubstituted anilines from an aldehyde, cyclohex-2-enone, and primary or secondary amines. acs.org
| Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | Aniline | 2-(Phenylmethyl)aniline | 75 |
| 4-Chlorobenzaldehyde | Benzylamine | 4-Chloro-2-(phenylmethyl)aniline | 82 |
| 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzyl)morpholine | 68 |
This table presents data from a study on a multi-component reaction for the synthesis of substituted anilines, demonstrating the feasibility of such approaches for generating molecular diversity. acs.org
Mechanistic Studies of Synthetic Transformations Involving this compound Precursors
The synthesis of this compound heavily relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone mechanism in the chemistry of electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.org The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring activates it towards attack by nucleophiles.
A common synthetic route to substituted anilines involves the reduction of a corresponding nitro-aromatic compound. Therefore, a logical precursor to this compound would be 1,3-difluoro-2-methoxy-4-nitrobenzene. The synthesis of this precursor would likely involve a key SNAr step.
The mechanism of SNAr reactions on difluorobenzene derivatives has been a subject of interest. researchgate.net The reaction typically proceeds via an addition-elimination mechanism. In the first, and usually rate-determining, step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which in the case of difluoro compounds are the fluorine atoms themselves.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The presence of additional electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, further stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com In the second step of the mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored.
For the synthesis of a precursor to this compound, one might consider the reaction of 1,2,4-trifluorobenzene (B1293510) with sodium methoxide. The methoxy group would substitute one of the fluorine atoms via an SNAr mechanism. The regioselectivity of this substitution would be governed by the relative activation of the different fluorine atoms by the other two. Subsequent nitration would then lead to the desired nitro-aromatic precursor.
An alternative pathway could involve the fluorination of a dichloronitrobenzene precursor. For example, the synthesis of 2,4-difluoroaniline has been achieved by the fluorination of 2,4,5-trichloronitrobenzene (B44141) to form 2,4-difluoro-5-chloronitrobenzene, followed by catalytic hydrogenation. google.comgoogle.com A similar strategy could be envisioned for a methoxy-substituted analogue.
The following table outlines the general steps and key mechanistic features in the synthesis of a difluoroaniline precursor via nucleophilic aromatic substitution.
| Step | Reaction | Key Mechanistic Feature |
| 1 | Nucleophilic attack of a methoxide on a trifluoronitrobenzene | Formation of a resonance-stabilized Meisenheimer complex. The rate is influenced by the electron-withdrawing nature of the fluorine and nitro groups. |
| 2 | Elimination of a fluoride ion | Restoration of aromaticity. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions. masterorganicchemistry.com |
| 3 | Reduction of the nitro group | Catalytic hydrogenation or reduction with metals like tin or iron in acidic media to yield the final aniline. |
It is important to note that the mechanistic pathway of SNAr reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent, and in some cases may proceed through a concerted mechanism rather than a stepwise one. nih.gov
2,4 Difluoro 3 Methoxyaniline As a Pivotal Building Block in Complex Molecule Synthesis
Derivatization Strategies via the Amino Functionality
The amino group of an aniline (B41778) derivative is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.
Amidation and Sulfonamidation Reactions
Amidation involves the reaction of the amine with a carboxylic acid or its derivative (like an acyl chloride) to form an amide bond. Similarly, sulfonamidation is the reaction with a sulfonyl halide to create a sulfonamide. These reactions are fundamental in medicinal chemistry for creating stable linkages in bioactive molecules. However, no specific examples or optimized conditions for the amidation or sulfonamidation of 2,4-Difluoro-3-methoxyaniline have been documented in the available literature.
Reductive Amination and Imine Formation
Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. The initial step is the formation of an imine, which is then reduced to an amine. This process is crucial for the synthesis of substituted amines. Research detailing the scope of aldehydes and ketones that react effectively with this compound, along with suitable reducing agents and reaction yields, is currently unavailable.
Diazotization and Subsequent Transformations
Diazotization of anilines involves treating the primary aromatic amine with a source of nitrous acid to form a diazonium salt. These salts are highly versatile intermediates that can be converted into a wide array of functional groups, including halides, hydroxyls, and nitriles, through Sandmeyer and related reactions. Specific protocols for the successful diazotization of this compound and the subsequent transformation of the resulting diazonium salt are not described in the surveyed scientific literature.
Construction of Novel Heterocyclic Systems
Aniline derivatives are critical precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and functional materials.
Quinoline (B57606) and Quinazolinone Synthesis
Quinolines and quinazolinones are bicyclic heterocyclic systems with a broad range of biological activities. Classical methods for their synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, or reactions of anthranilic acid derivatives for quinazolinones, often utilize substituted anilines. There is no specific published research demonstrating the use of this compound as a precursor in these or other modern synthetic routes to produce the corresponding substituted quinoline or quinazolinone scaffolds.
Benzothiazole and Related Fused Ring System Formation
Benzothiazoles are another important class of heterocyclic compounds, typically synthesized by the condensation of an o-aminothiophenol with a carboxylic acid or aldehyde. While this compound could theoretically be converted into the necessary o-aminothiophenol intermediate, the literature does not provide specific examples of this transformation or its subsequent use in the formation of benzothiazole ring systems.
Pyrrole and Triazole Architectures
The synthesis of pyrrole and triazole rings is a cornerstone of medicinal and materials chemistry. Typically, anilines can serve as key precursors in the construction of these heterocyclic cores. For instance, the Paal-Knorr synthesis is a common method for pyrrole formation, often involving the condensation of a 1,4-dicarbonyl compound with a primary amine. Similarly, various synthetic routes to triazoles can utilize aniline derivatives as starting materials or key intermediates.
However, a thorough review of scientific databases and patent literature does not yield specific examples or dedicated studies on the utilization of this compound for the synthesis of pyrrole or triazole derivatives. While the compound is commercially available as a synthetic building block, its specific reaction pathways and the properties of the resulting heterocyclic structures have not been extensively reported in peer-reviewed publications. The unique electronic nature of this compound, arising from the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atoms, could offer novel properties to the resulting pyrrole or triazole architectures, but such investigations are not yet part of the public scientific record.
Application in the Synthesis of Advanced Organic Materials
The development of novel organic materials with tailored properties is a rapidly advancing field. Fluorinated and methoxy-substituted aromatic compounds are often sought after for their potential to influence the electronic and physical characteristics of materials.
Dyes and Pigments with Tunable Optical Properties
Aniline derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The specific substituents on the aniline ring play a crucial role in determining the final color and properties of the dye. The presence of fluorine atoms can enhance properties such as photostability and thermal stability, while a methoxy group can act as an auxochrome, influencing the absorption and emission wavelengths.
Despite these foundational principles, there is a lack of specific research detailing the use of this compound in the creation of dyes and pigments with tunable optical properties. The potential for this compound to contribute to novel colorants with desirable characteristics is theoretically plausible, but experimental data and detailed research findings are not currently available in the public domain.
Specialty Polymers and Functional Coatings
The incorporation of fluorinated monomers into polymers is a well-established strategy for imparting desirable properties such as chemical resistance, thermal stability, and low surface energy. Aniline-based polymers, such as polyaniline, are also of significant interest for their conductive properties.
The use of this compound as a monomer or a precursor for monomers in the synthesis of specialty polymers and functional coatings has not been specifically documented in the available scientific literature. While its structure suggests potential for creating polymers with unique properties, research in this area has not been published.
Electronic and Optoelectronic Material Precursors
Organic electronic and optoelectronic materials are at the forefront of materials science research, with applications in OLEDs, organic solar cells, and organic field-effect transistors. The design of novel organic semiconductors often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the material's energy levels and charge transport properties.
This compound possesses a combination of substituents that could be advantageous in the design of such materials. However, there are no specific reports or studies on its use as a precursor for electronic and optoelectronic materials. The potential of this molecule in the field of organic electronics remains an unexplored area in publicly accessible research.
Medicinal Chemistry and Agrochemical Research: Leveraging 2,4 Difluoro 3 Methoxyaniline Derivatives
Design and Synthesis of Potential Pharmaceutical Agents
The aniline (B41778) functional group in 2,4-difluoro-3-methoxyaniline is a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. Aniline derivatives are crucial precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). ossila.com For instance, substituted anilines can be key components of potent enzyme inhibitors, such as those targeting VEGFR2, a critical receptor in angiogenesis. nih.gov The synthesis of pharmaceutical agents from aniline-based starting materials often involves reactions such as acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems. ossila.comnih.gov
Derivatives of substituted anilines are frequently investigated as inhibitors of specific biological targets, particularly protein kinases. For example, quinoline (B57606) derivatives synthesized from fluorinated anilines have been developed as dual inhibitors of Src and Abl kinases, which are implicated in cancer. ossila.com The structure of 5-(ethylsulfonyl)-2-methoxyaniline, which shares a methoxy-substituted aniline core, is an important pharmacophoric fragment found in numerous potent inhibitors of VEGFR2 tyrosine kinase. nih.gov The introduction of fluorine atoms into a molecule can significantly impact its interaction with biological targets, potentially leading to enhanced binding affinity due to the unique properties of the C-F bond. researchgate.net Fluorinated groups can act as isosteres of other functional groups, mimicking them in interactions with biological macromolecules and playing a key role in the design of enzyme inhibitors. researchgate.net
The design of molecules that can effectively modulate the interaction between a receptor and its natural ligand is a cornerstone of drug discovery. The specific electronic and steric profile of this compound can be leveraged to create derivatives that fit precisely into receptor binding pockets. The modulation of these interactions can be complex, sometimes involving a multi-step process of ligand binding and subsequent receptor activation. documentsdelivered.com In some cases, ligands can target allosteric sites on a receptor to modulate its function, a strategy that can offer improved selectivity. nih.gov The strategic placement of substituents, guided by an understanding of the target's structure, can lead to compounds that either mimic (agonists) or block (antagonists) the action of the endogenous ligand.
Nitrogen-containing heterocycles, often synthesized from aniline precursors, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological properties, including antimicrobial activity. mdpi.com For instance, quinoxaline (B1680401) 1,4-dioxides, which can be derived from substituted anilines, represent a promising class for developing new drugs against bacterial infections, malaria, and other parasitic diseases. mdpi.com Similarly, the tetrahydroacridine scaffold, another nitrogen-containing heterocycle, has been explored for developing novel antileishmanial agents. mdpi.com The incorporation of fluorine into potential drug candidates is a well-established strategy for enhancing metabolic stability and potency, which are desirable characteristics for antimicrobial and antiviral agents. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity and physicochemical properties. nih.govresearchgate.net For derivatives of this compound, SAR studies would explore how modifications to the core structure impact a specific biological outcome, such as enzyme inhibition or antimicrobial potency. mdpi.com These investigations help elucidate the mode of action and guide the design of more effective compounds. nih.gov
The fluorine atoms and the methoxy (B1213986) group on the this compound ring have a profound impact on the properties of its derivatives.
Fluorine Substituents:
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. This can increase a drug's half-life. mdpi.com
Enhanced Binding Affinity: Due to its high electronegativity, fluorine can form favorable electrostatic interactions and hydrogen bonds with biological targets, potentially increasing binding affinity. mdpi.comresearchgate.net
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and enhance bioavailability. mdpi.comresearchgate.net
Methoxy Substituent:
Electronic Effects: The methoxy group is an electron-donating group that can influence the reactivity and electronic distribution of the aromatic ring.
Bioactivity: The presence of a methoxy group can result in potent biological activity. nih.gov For example, the 2-methoxyaniline moiety is a key fragment in several powerful inhibitors of the VEGFR2 angiogenic receptor. nih.gov
The interplay between the two fluorine atoms and the methoxy group creates a unique electronic environment that can be exploited in drug design to fine-tune a molecule's interaction with its biological target.
Table 1: Influence of Key Substituents on Molecular Properties in Drug Design
| Substituent | Property | Impact on Drug Candidate Profile |
|---|---|---|
| Fluorine | High Electronegativity | Can enhance binding affinity through electrostatic interactions and hydrogen bonding. mdpi.com |
| Strong C-F Bond | Increases metabolic stability, potentially prolonging the drug's half-life. mdpi.com | |
| Lipophilicity | Increases lipophilicity, which can improve membrane permeability and bioavailability. researchgate.net | |
| Methoxy | Hydrogen Bond Acceptor | The oxygen atom can participate in hydrogen bonding with biological targets. |
| Electronic Donor | Modulates the electron density of the aromatic ring, affecting reactivity and interactions. |
A central goal of medicinal chemistry is to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound. nih.gov
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug—essentially, what the body does to the drug.
Pharmacodynamics (PD) describes the biochemical and physiological effects of the drug on the body, including its mechanism of action. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(Ethylsulfonyl)-2-methoxyaniline |
| Abl Kinase |
| Src Kinase |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the efficacy of new molecules, thereby streamlining the discovery process and reducing the need for extensive synthesis and testing. nih.gov For derivatives of this compound, QSAR studies would focus on how variations in molecular descriptors influence their potential herbicidal or insecticidal activity.
The core structure of this compound provides a foundation with specific electronic features. The two fluorine atoms are strongly electron-withdrawing, which can significantly alter the acidity (pKa) and binding interactions of the molecule. nih.gov The methoxy group, conversely, is an electron-donating group. This electronic push-pull system can be finely tuned by adding different substituents. A QSAR model for derivatives of this aniline would analyze descriptors such as:
Electronic Properties: Hammett constants, dipole moment, and electrostatic potential. The distribution of electron density, influenced by the fluorine and methoxy groups, is critical for how the molecule interacts with its biological target. semanticscholar.org
Steric Properties: Molecular volume, surface area, and specific substituent shape descriptors (e.g., STERIMOL parameters). These describe how the molecule fits into a receptor or enzyme active site.
Hydrophobicity: The partition coefficient (logP), which measures a compound's solubility in lipids versus water. This is crucial for predicting how a molecule will move through a biological system to reach its target. beilstein-journals.org
While specific QSAR models for this compound derivatives are not extensively published, studies on analogous fluorinated aniline compounds demonstrate the importance of these descriptors. nih.govnih.gov For instance, a hypothetical QSAR study could evaluate a series of amides derived from this aniline to predict their activity.
Table 1: Illustrative QSAR Descriptors for Hypothetical this compound Derivatives This table is an illustrative example based on general QSAR principles and is not based on experimental data.
| Derivative Substituent (R) | Calculated logP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| -H | 2.1 | 3.5 | 15.2 |
| -CH₃ | 2.5 | 3.3 | 10.5 |
| -CF₃ | 2.9 | 4.8 | 2.1 |
| -Cl | 2.8 | 4.1 | 5.8 |
The model would aim to create a mathematical equation that uses these descriptors to predict the biological activity, guiding chemists to synthesize only the most promising candidates.
Agrochemical Development and Mechanistic Studies
The unique substitution pattern of this compound makes it an attractive starting material for creating new agrochemicals. The presence of fluorine, in particular, is a well-established strategy for enhancing the performance of herbicides and insecticides. researchgate.net
Herbicidal and Insecticidal Agent Synthesis
Aniline derivatives are fundamental building blocks in the synthesis of a wide range of pesticides. jst.go.jp this compound can be used as a key intermediate in multi-step synthetic pathways to produce complex active ingredients. For example, the amine group (-NH₂) is a reactive site that can readily participate in reactions to form amides, ureas, or sulfonamides—common functional groups in many commercial pesticides. mdpi.comnih.gov
Herbicides: Many herbicides, such as those in the sulfonylurea or picolinic acid classes, incorporate an aromatic amine core. nih.govnih.gov Synthesis could involve reacting this compound with a sulfonyl isocyanate to create a sulfonylurea herbicide, or using it in a coupling reaction to build a picolinate (B1231196) structure. The specific arrangement of the difluoro and methoxy groups would influence the final product's binding affinity to the target enzyme in the weed, such as acetolactate synthase (ALS). nih.gov
Insecticides: The synthesis of modern insecticides, particularly diamide-class compounds like chlorantraniliprole, often involves the coupling of a substituted aniline with a carboxylic acid. nih.govmdpi.com These insecticides act as potent activators of insect ryanodine (B192298) receptors (RyRs). nih.gov Research on novel fluorinated aniline anthranilic diamides has shown that the fluoroaniline (B8554772) moiety is crucial for potency. nih.gov By using this compound as the starting aniline, novel diamide (B1670390) insecticides could be synthesized with potentially enhanced activity or a modified spectrum of control.
Table 2: Potential Agrochemical Derivatives from this compound This table presents hypothetical structures to illustrate synthetic possibilities and is not based on confirmed synthesis from this specific precursor.
| Agrochemical Class | Hypothetical Derivative Structure | Target Pest Type |
| Sulfonylurea Herbicide | A sulfonylurea bridge attached to the aniline nitrogen | Broadleaf Weeds |
| Picolinate Herbicide | Pyrazole and phenyl groups attached to a picolinic acid core derived from the aniline | Broadleaf Weeds |
| Diamide Insecticide | An anthranilic diamide structure incorporating the difluoro-methoxyphenyl group | Lepidopteran Pests (e.g., caterpillars) |
Enhancement of Bioavailability and Efficacy through Fluorination
Fluorination also profoundly impacts a molecule's bioavailability by modulating its lipophilicity. nih.gov A compound must have the right balance of water and lipid solubility to be absorbed by the plant or insect and transported to its site of action. The fluorine atoms on the this compound scaffold increase lipophilicity, which can enhance penetration through waxy plant cuticles or the exoskeletons of insects. beilstein-journals.org
Furthermore, the high electronegativity of fluorine can lead to more favorable binding interactions with the target enzyme or receptor. semanticscholar.org The polarized C-F bond can engage in specific electrostatic or hydrogen bonding interactions within the active site, leading to tighter binding and, consequently, higher potency. By starting with a difluorinated scaffold like this compound, chemists can build upon these inherent advantages to design more effective and durable agrochemicals. researchgate.net
Computational Chemistry and Theoretical Studies of 2,4 Difluoro 3 Methoxyaniline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and reactivity of organic molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) provide significant insights into these characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to solve the time-independent Schrödinger equation, providing approximations of the wavefunction and energy of a multi-electron system. researchgate.netacs.org The HF method approximates the system's wavefunction as a single Slater determinant but does not fully account for electron correlation. acs.org DFT, conversely, incorporates electron correlation through exchange-correlation functionals, often leading to results that align more closely with experimental data for molecular systems. researchgate.net
For substituted anilines, both methods are employed to optimize molecular geometry and calculate vibrational frequencies. Studies on 3-methoxyaniline have utilized both HF and DFT (specifically, the B3LYP functional) with the 6-311++G(d,p) basis set to determine its ground-state molecular geometry and vibrational frequencies. researchgate.net Comparisons between the calculated and observed vibrational frequencies for related molecules like 3-chloro-4-methyl aniline (B41778) have shown that the B3LYP method is often superior to the scaled HF approach for predicting molecular vibrations. In computational studies of derivatives of 2-chloro-3-methoxyaniline, the HF method with the cc-pVDZ basis set has been used for geometry optimizations. nih.gov
The choice of functional and basis set is crucial for accuracy. For instance, in a study on 2,4-difluoroaniline (B146603), the B3LYP method combined with the 6-311++G(d, 2p) basis set was used to calculate electronic properties. These computational tools provide a robust framework for predicting the structural and electronic landscape of molecules like 2,4-Difluoro-3-methoxyaniline.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). jmaterenvironsci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. jmaterenvironsci.com
For 2,4-difluoroaniline, a close structural analog, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.219 eV, suggesting significant chemical stability but also indicating that intramolecular charge transfer is possible. tandfonline.comrsc.org The specific energies of these orbitals are influenced by the nature and position of substituents on the aniline ring.
Table 1: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Compound
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|
Note: Specific HOMO and LUMO energy values for this calculation were not detailed in the available source.
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red and yellow areas represent electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) prone to nucleophilic attack. chemrxiv.org For aniline derivatives, the electron-rich zones are often located around electronegative atoms and the π-system of the aromatic ring, whereas the hydrogen atoms of the amino group are typically in electron-poor regions. chemrxiv.org
Prediction of Reactivity Descriptors and Selectivity
Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are calculated using DFT and include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netchemrxiv.org
These parameters are defined as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (EHOMO - ELUMO) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
A higher HOMO energy corresponds to a lower ionization potential, indicating a greater ability to donate electrons. Conversely, a lower LUMO energy signifies a higher electron affinity and a greater capacity to accept electrons. Chemical hardness (η) measures the resistance to a change in electron distribution; harder molecules have a larger HOMO-LUMO gap and are less reactive. chemrxiv.org The electrophilicity index (ω) quantifies the energy stabilization when the molecule accepts an additional electronic charge from the environment. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.
Investigation of Intramolecular Interactions and Rotational Barriers
The conformational flexibility of this compound is primarily governed by rotation around the C-N and C-O single bonds. The barrier to rotation around the C(sp²)-N bond in aniline derivatives is of particular interest as it reflects the degree of conjugation between the nitrogen lone pair and the aromatic π-system. nih.govmdpi.com
Theoretical calculations on N-methylaniline and its derivatives provide a useful comparison. For 2,6-difluoro-N-methylaniline, STO-3G MO calculations determined the rotational barrier to be approximately 22.2 kJ/mol. cdnsciencepub.com This barrier is influenced by a combination of electronic effects (conjugation) and steric interactions between the amino group and ortho substituents. In this compound, the fluorine atom at the C2 position is expected to sterically hinder the rotation of the amino group, potentially increasing the rotational energy barrier compared to unsubstituted aniline. The methoxy (B1213986) group at C3 will also influence the electronic environment and may have a minor steric role.
Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, although in this specific molecule, strong intramolecular hydrogen bonds involving the amino and methoxy groups are unlikely due to their relative positions.
Table 2: Calculated C(sp²)-N Rotational Barriers for Analogous Compounds
| Compound | Method | Rotational Barrier (kJ/mol) |
|---|---|---|
| 2,6-Difluoro-N-methylaniline | STO-3G MO | 22.2 ± 0.8 cdnsciencepub.com |
Solvent Effects on Molecular Conformations and Reactivity
The solvent environment can significantly impact the conformation, electronic structure, and reactivity of a molecule. MD simulations are a powerful tool for exploring these solvent effects at an atomic level. tandfonline.com In polar solvents, solute-solvent interactions, such as hydrogen bonding, can stabilize or destabilize different conformers.
For aniline derivatives, the interaction between the amino group and solvent molecules is particularly important. In protic solvents like methanol, the amino group can act as a hydrogen bond donor. rsc.org Time-resolved experiments combined with ab initio calculations on aniline–methanol clusters have been used to explore the relaxation dynamics of aniline in solution following photoexcitation. rsc.org Such studies reveal how solvent interactions mediate energy dissipation and influence photochemical pathways.
The polarity of the solvent can also affect rotational barriers. For some molecules, polar solvents can raise the barrier to rotation around conjugated bonds, while for others, the effect is minimal. nih.gov The specific effect depends on how the solvent differentially solvates the ground state and the transition state of the rotational process. For this compound, polar solvents are expected to interact with both the amino and methoxy groups, influencing the conformational equilibrium and potentially altering its reactivity compared to the gas phase.
Spectroscopic Property Prediction and Validationsemanticscholar.orgmdpi.comopenaccesspub.orgrsc.org
Computational chemistry provides powerful tools for the prediction and validation of spectroscopic properties of molecules like this compound. By employing theoretical methods, it is possible to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of organic compounds. Density Functional Theory (DFT) has emerged as a reliable method for predicting ¹H and ¹³C NMR chemical shifts. The process typically involves the optimization of the molecular geometry of this compound, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.
The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is commonly used for such calculations, often yielding results that are in good agreement with experimental findings.
A comparison between theoretically predicted and experimentally obtained NMR chemical shifts can help in the definitive assignment of signals in the experimental spectrum. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM).
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 6.5 - 7.5 |
| H (Amine) | 3.5 - 4.5 |
| H (Methoxy) | 3.8 - 4.0 |
| C (Aromatic, C-N) | 140 - 150 |
| C (Aromatic, C-F) | 150 - 160 |
| C (Aromatic, C-O) | 145 - 155 |
| C (Aromatic) | 100 - 120 |
| C (Methoxy) | 55 - 65 |
Note: The data in this table is hypothetical and serves as an illustration of typical computational predictions for similar aromatic amines.
Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignment
The process begins with the optimization of the molecular geometry to a minimum energy state. Subsequently, the harmonic vibrational frequencies are calculated. The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. This systematic error is commonly corrected by scaling the calculated frequencies with an empirical scaling factor.
The calculated vibrational spectra can be visualized and compared with experimental IR and Raman spectra. Furthermore, a detailed analysis of the calculated vibrational modes, often through Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each vibrational band to specific molecular motions, such as stretching, bending, and torsional modes. This detailed assignment is invaluable for interpreting the experimental spectra.
Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methoxy) | 2850 - 2950 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| N-H Bend | 1600 - 1650 |
| C-F Stretch | 1200 - 1300 |
| C-O Stretch | 1000 - 1100 |
Note: The data in this table is hypothetical and intended to illustrate the types of results obtained from vibrational frequency calculations for analogous molecules.
UV-Vis Absorption and Fluorescence Characteristics
The electronic absorption and emission properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum.
By calculating the energies of the ground and excited states, it is possible to predict the UV-Vis absorption spectrum of this compound. The calculations can also provide insights into the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved.
Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission spectrum. The difference between the absorption and emission maxima provides the Stokes shift, which is an important photophysical parameter. The accuracy of TD-DFT predictions depends on the choice of functional, with long-range corrected functionals often providing better results for charge-transfer excitations.
Table 3: Hypothetical Predicted UV-Vis Absorption and Fluorescence Data for this compound
| Parameter | Predicted Value |
| Absorption Maximum (λ_max) | 280 - 320 nm |
| Molar Absorptivity (ε) | 1000 - 5000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum | 340 - 380 nm |
| Stokes Shift | 60 - 80 nm |
Note: The data in this table is hypothetical and represents typical values for similar aromatic compounds based on computational predictions.
Advanced Analytical Characterization of 2,4 Difluoro 3 Methoxyaniline and Its Reaction Products
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of 2,4-Difluoro-3-methoxyaniline. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely high mass accuracy and resolving power. This allows for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.govpnnl.gov
For this compound (C₇H₇F₂NO), the theoretical exact mass can be calculated with high precision. HRMS analysis will yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. This technique is crucial for distinguishing the target molecule from potential isomeric impurities or byproducts that may form during its synthesis.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇F₂NO |
| Theoretical Monoisotopic Mass | 159.0495 u |
In the analysis of reaction products derived from this compound, HRMS is equally vital. It allows for the precise determination of the molecular formulas of new chemical entities, providing foundational evidence for the success of a chemical transformation.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound and its derivatives. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing their relative positions on the benzene (B151609) ring and their coupling to the adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are influenced by the attached fluorine and methoxy groups. Furthermore, carbon-fluorine coupling constants (J-coupling) can be observed, providing additional structural confirmation.
Multi-Dimensional NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons. mdpi.com
COSY experiments reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring.
HSQC correlates directly bonded proton and carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 100 - 160 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound and its reaction products. uha.frsurfacesciencewestern.com These techniques are complementary, as some molecular vibrations may be more prominent in either the IR or Raman spectrum.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C-O stretching of the methoxy group, and C-F stretching vibrations.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. nih.govresearchgate.netnih.gov The aromatic ring vibrations are often strong in the Raman spectrum.
By analyzing the vibrational spectra of reaction products, chemists can confirm the modification or transformation of these functional groups. For instance, the disappearance of the N-H stretching bands and the appearance of new bands would indicate that the amine group has reacted.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com If this compound or one of its reaction products can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
This technique is invaluable for:
Unambiguous structure determination: It provides a definitive confirmation of the molecular structure, leaving no ambiguity.
Stereochemical analysis: For chiral molecules, X-ray crystallography can determine the absolute configuration.
Conformational analysis: It reveals the preferred conformation of the molecule in the solid state.
Intermolecular interactions: It provides insights into how molecules pack in the crystal lattice and the nature of the forces holding them together.
While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its reactions. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). A UV detector is commonly used for detection, as the aromatic ring of the analyte absorbs UV light. By analyzing the chromatogram, the purity of a sample can be determined by comparing the area of the main peak to the areas of any impurity peaks.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. epa.gov this compound is amenable to GC analysis. A capillary column with a suitable stationary phase is used to separate the components of a mixture based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Both HPLC and GC are invaluable for:
Purity assessment: Determining the percentage of the desired compound in a sample.
Reaction monitoring: Tracking the consumption of starting materials and the formation of products over time, allowing for the optimization of reaction conditions.
Impurity profiling: Identifying and quantifying any impurities present in the final product.
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis |
| GC | Capillary column (e.g., DB-5) | Helium | FID or MS |
Emerging Research Directions and Future Perspectives for 2,4 Difluoro 3 Methoxyaniline
The chemical scaffold 2,4-Difluoro-3-methoxyaniline represents a valuable building block in synthetic chemistry, prized for the unique physicochemical properties imparted by its fluorine and methoxy (B1213986) substituents. fishersci.com As research and development progress, the focus is shifting towards more efficient, sustainable, and innovative applications of this compound. Future explorations are centered on green synthesis methodologies, the integration of computational tools for molecular design, and the expansion into novel scientific domains.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Root-Cause Analysis : Audit reaction parameters (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, moisture levels). Cross-reference with datasets from fluorinated aromatic amines (e.g., ’s framework for variable interactions) .
Q. What computational tools are recommended for modeling the electronic effects of fluorine substituents in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
